molecular formula C26H38O3 B10766718 delta6-Testosterone enanthate

delta6-Testosterone enanthate

Cat. No.: B10766718
M. Wt: 398.6 g/mol
InChI Key: MBDSQHSIHDFMSA-IXKNJLPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

.DELTA.-6 Testosterone Enanthate: is a synthetic anabolic-androgenic steroid. It is an esterified form of testosterone, specifically modified at the 17-beta hydroxyl group with an enanthate ester. This modification allows for a slow release of the active testosterone hormone into the bloodstream, making it a long-acting prodrug of testosterone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of .DELTA.-6 Testosterone Enanthate involves the esterification of testosterone with enanthate acid. The process begins with the base hormone, testosterone, which is derived from cholesterol through a series of enzymatic reactions. The final step involves reacting testosterone with enanthate acid under specific conditions to form the ester bond .

Industrial Production Methods: Industrial production of .DELTA.-6 Testosterone Enanthate typically involves large-scale esterification processes. The reaction is carried out in the presence of an acid catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

.DELTA.-6 Testosterone Enanthate acts as an agonist of the androgen receptor. Upon administration, the enanthate ester is cleaved, releasing active testosterone into the bloodstream. Testosterone then binds to androgen receptors in target tissues, leading to the activation of androgen-responsive genes. This results in the development and maintenance of male secondary sexual characteristics, increased muscle mass, and other androgenic effects .

Comparison with Similar Compounds

Uniqueness: .DELTA.-6 Testosterone Enanthate is unique due to its specific esterification at the 17-beta hydroxyl group, which provides a balance between duration of action and frequency of administration. This makes it a preferred choice for long-term testosterone replacement therapy .

Properties

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate

InChI

InChI=1S/C26H38O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h9-10,17,20-23H,4-8,11-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1

InChI Key

MBDSQHSIHDFMSA-IXKNJLPQSA-N

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C

Origin of Product

United States

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